molecular formula C6H7F2NO2 B2605769 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione CAS No. 2103987-18-2

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione

Cat. No.: B2605769
CAS No.: 2103987-18-2
M. Wt: 163.124
InChI Key: BLJUIFYLQBCVQJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione typically involves the introduction of the difluoromethyl group into a pyrrolidine-2,4-dione scaffold. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF₂H. The reaction conditions often require the presence of a base and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(difluoromethyl)-5-methylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c1-6(5(7)8)3(10)2-4(11)9-6/h5H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJUIFYLQBCVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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